molecular formula C10H12BrFO B599960 1-Bromo-4-butoxy-2-fluorobenzene CAS No. 155854-29-8

1-Bromo-4-butoxy-2-fluorobenzene

Cat. No. B599960
CAS RN: 155854-29-8
M. Wt: 247.107
InChI Key: QQZQZZKHAQDOQS-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2-fluorobenzene is a compound with the molecular weight of 247.11 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-Bromo-4-butoxy-2-fluorobenzene serves as a key intermediate in the synthesis of complex organic compounds. Its unique structure allows for the creation of various biphenyl derivatives, which are crucial in the development of pharmaceuticals and materials with specific properties. For example, it has been used in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound essential for manufacturing anti-inflammatory and analgesic materials such as flurbiprofen. This synthesis is particularly notable for its pilot-scale viability, demonstrating the compound's role in facilitating large-scale production of medically significant compounds (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Impact Studies

This compound, like its related brominated compounds, has been the subject of environmental and health impact studies. Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to this compound, highlights the concern over their presence as trace contaminants in brominated flame retardants. These studies focus on the biological effects similar to those of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), including their potential to induce hepatic enzymes, cause wasting, and affect thyroid function. Such research underscores the importance of understanding the environmental persistence and bioaccumulation potential of brominated compounds, as well as their health implications for both humans and wildlife (Mennear & Lee, 1994).

Development of Antimicrobial and Antioxidant Agents

The study of this compound and related compounds extends to the development of antimicrobial and antioxidant agents. The structural characteristics of these compounds make them suitable candidates for modifying and enhancing the properties of natural product-based compounds. This application is crucial in the search for safer and more effective preservatives in food and cosmetics, responding to the growing concern over conventional chemical preservatives. The exploration of polyhydroxybenzene derivatives, for instance, demonstrates the potential of brominated compounds in offering high antimicrobial and antioxidant efficacy, which could lead to the discovery of new, more effective food preservatives and antioxidants (Galal, 2006).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Mechanism of Action

Target of Action

1-Bromo-4-butoxy-2-fluorobenzene is a chemical compound with the molecular weight of 247.11 It’s commonly used in the suzuki-miyaura coupling reaction , which suggests that its primary targets could be organoboron compounds and palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, acting as an electrophile, undergoes oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . The organoboron compound then transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It allows for the formation of complex organic compounds from simpler ones, playing a crucial role in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones, contributing to various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron compound . Additionally, the reaction is typically carried out in a controlled laboratory environment to ensure optimal conditions for the reaction .

properties

IUPAC Name

1-bromo-4-butoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQZZKHAQDOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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